molecular formula C16H15N3O5S2 B2590948 4-methoxy-1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 2034618-14-7

4-methoxy-1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No. B2590948
CAS RN: 2034618-14-7
M. Wt: 393.43
InChI Key: QLBFCZDMVKGTNK-UHFFFAOYSA-N
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Description

The compound “4-methoxy-1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide” is a complex organic molecule. It contains a thiazole ring, which is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Molecular Structure Analysis

The thiazole ring in the molecule is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton (between 7.27 and 8.77 ppm) indicates the aromaticity of the thiazole ring .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Antihypertensive Effects

Hypertension (high blood pressure) is a global health concern. Investigating the impact of this compound on blood pressure regulation could reveal its potential as an antihypertensive agent. Animal studies and clinical trials would be necessary to validate its efficacy.

These applications highlight the multifaceted nature of “4-methoxy-1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide.” Researchers across disciplines can explore its properties further, aiming to unlock its full potential for human health and well-being . If you have any specific questions or need further details, feel free to ask!

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential therapeutic applications. Given the diverse biological activities of thiazole derivatives, this compound could be a promising candidate for drug development .

Mechanism of Action

    Target of action

    Compounds containing the indole nucleus, such as this one, have been found to bind with high affinity to multiple receptors . This suggests that “4-methoxy-1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide” might interact with various cellular targets.

    Mode of action

    The mode of action of “4-methoxy-1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide” is likely to involve binding to these targets, leading to changes in their activity. This could result in a variety of cellular responses, depending on the specific targets involved .

    Biochemical pathways

    Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This suggests that “4-methoxy-1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide” might affect multiple biochemical pathways.

    Pharmacokinetics

    The properties of similar compounds suggest that it might be well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .

    Result of action

    The molecular and cellular effects of “4-methoxy-1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide” are likely to be diverse, given the wide range of activities associated with indole derivatives .

properties

IUPAC Name

4-methoxy-1-methyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5S2/c1-19-8-10(12(24-2)7-14(19)20)15(21)18-16-17-11-5-4-9(26(3,22)23)6-13(11)25-16/h4-8H,1-3H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBFCZDMVKGTNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide

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